Rosmarinic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

rosmarinic acid biosynthesis pathway phenylalanine tyrosine

Core Enzymes in Rosmarinic Acid Biosynthesis

The biosynthesis of RA relies on a well-orchestrated sequence of enzymatic reactions. The key enzymes, their functions, and regulatory insights are summarized in the table below.

| Enzyme (Abbreviation) | EC Number | Function in RA Pathway | Key Characteristics & Regulatory Notes |

|---|---|---|---|

| Phenylalanine Ammonia-Lyase (PAL) | EC 4.3.1.5 | The entry-point enzyme for the phenylpropanoid pathway; deaminates L-phenylalanine to form cinnamic acid [1] [2]. | A key regulatory point; expression is spatially and temporally controlled and can be induced by elicitors like methyl jasmonate and graphene/silver nanocomposites [3] [1]. |

| Cinnamate 4-Hydroxylase (C4H) | EC 1.14.13.11 | Hydroxylates cinnamic acid to form 4-coumaric acid [4]. | A cytochrome P450 monooxygenase that operates in the early phenylpropanoid steps [1] [5]. |

| 4-Coumarate:CoA Ligase (4CL) | EC 6.2.1.12 | Activates 4-coumaric acid to its CoA ester, 4-coumaroyl-CoA [4]. | Prepares the caffeic acid precursor for esterification [2]. |

| Tyrosine Aminotransferase (TAT) | EC 2.6.1.5 | The entry-point enzyme for the tyrosine-derived pathway; transaminates L-tyrosine to form 4-hydroxyphenylpyruvate (4-HPP) [6] [4]. | Biochemical characterization confirms its crucial role and preference for L-tyrosine. Its expression strongly correlates with increased RA accumulation [3] [6]. |

| Hydroxyphenylpyruvate Reductase (HPPR) | Not specified in sources | Reduces 4-HPP to 4-hydroxyphenyllactate [4]. | Commits the tyrosine-derived carbon skeleton toward RA biosynthesis. |

| This compound Synthase (RAS) | Not specified in sources | The central conjugating enzyme; catalyzes the ester bond formation between caffeoyl-CoA and 3,4-dihydroxyphenyllactate (DHPL) to form RA [5]. | Elicitation and metabolic engineering key targets for increasing RA yield [3] [1]. |

Key Experimental Approaches and Protocols

To study and manipulate the RA pathway, several well-established experimental methodologies are employed. Key approaches include:

Gene Expression Analysis via qRT-PCR: This is a fundamental protocol for quantifying changes in the expression of RA biosynthetic genes. The process involves:

- RNA Extraction: Using a kit like RNX-Plus to extract total RNA from plant tissues (e.g., ~100 mg of powdered leaf) [5].

- cDNA Synthesis: Reverse transcribing the RNA to cDNA using a kit such as the one from Thermo Fisher Scientific [5].

- Quantitative PCR: Running reactions with gene-specific primers on a Real-Time PCR system. The expression data is normalized to a reference gene (e.g., Actin) and analyzed using the 2^(-ΔΔCt) method to determine fold-changes in gene expression under different conditions [3] [5].

Elicitation Treatments: Applying abiotic or biotic elicitors to trigger the plant's defense responses and upregulate secondary metabolite pathways.

- Methyl Jasmonate (MeJA) Treatment: A widely used biotic elicitor. A common protocol involves treating plant seedlings or cell cultures with a solution of 100 mM MeJA for 12 to 24 hours [5]. This treatment has been shown to induce the expression of key genes like PAL, TAT, and RAS.

- Nanoparticle Elicitation: Using engineered nanomaterials as novel elicitors. For example, in Melissa officinalis, applying graphene/silver nanocomposites at 40 mM and 60 mM concentrations significantly increased the transcript levels of TAT and RAS, leading to higher RA accumulation [3].

Metabolic Engineering via Hairy Root Cultures: This is a powerful tool for producing RA and validating gene function.

- Transformation: Hairy roots are induced by infecting plant tissue with Agrobacterium rhizogenes [6].

- Genetic Manipulation: The A. rhizogenes system is used to introduce sense (overexpression) or antisense (knockdown) constructs of target genes (e.g., TAT) [6].

- Validation: Transgenic hairy root lines are analyzed for gene expression (qRT-PCR), enzyme activity, and RA content (HPLC). Studies in Prunella vulgaris confirmed that sense-PvTAT lines showed a 1.3 to 1.8-fold increase in RA, while antisense lines saw a 36% to 91% decrease [6].

Biochemical Characterization of Enzymes: To confirm the function of a putative enzyme like TAT.

- Heterologous Expression: The candidate gene is cloned and expressed in E. coli as a fusion protein (e.g., with a His-tag) for purification [6].

- Kinetic Assays: The purified enzyme is incubated with substrates (L-Tyrosine and phenylpyruvate) and a cofactor (pyridoxal-5′-phosphate). Reaction products are analyzed to determine kinetic parameters (e.g., Km, Vmax). For PvTAT, apparent Km values of 0.40 mM for L-tyrosine and 0.48 mM for phenylpyruvate were reported [6].

- Functional Complementation: The gene is expressed in an E. coli tyrosine auxotrophic mutant (DL39). Restoration of growth in the absence of tyrosine confirms the enzyme's in vivo aminotransferase activity [6].

Advanced Research and Engineering Perspectives

The regulatory and metabolic network controlling RA biosynthesis is complex. System biology approaches and synthetic biology are at the forefront of unlocking higher yields, as shown in this network analysis:

Key factors and strategies for enhancing this compound production. Green nodes are core pathway enzymes; red nodes are regulatory factors.

References

- 1. This compound as Bioactive Compound - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 2. New insights into this compound biosynthesis based on ... [sciencedirect.com]

- 3. Effect of graphene / metal nanocomposites on the key genes involved... [pubmed.ncbi.nlm.nih.gov]

- 4. Proposed biosynthetic pathway for this compound in cell ... [link.springer.com]

- 5. System network analysis of Rosmarinus officinalis ... [journals.plos.org]

- 6. A tyrosine aminotransferase involved in this compound ... [nature.com]

Biosynthesis Pathway in Plants

Rosmarinic acid is biosynthesized in plants through two parallel metabolic branches originating from L-phenylalanine and L-tyrosine, which converge through the action of a key enzyme, this compound synthase (RAS) [1] [2]. This pathway has evolved independently in different plant families, such as Lamiaceae and Boraginaceae [3].

The diagram below illustrates the key enzymatic steps in the biosynthesis of this compound.

Figure 1: The biosynthetic pathway of this compound, showing the convergence of the L-phenylalanine and L-tyrosine branches. Key enzymes are abbreviated and explained in the key.

Pharmacological Activities and Mechanisms

This compound exhibits a wide spectrum of biological activities, underpinned by its antioxidant chemistry and ability to modulate key cellular signaling pathways [1].

Antioxidant and Anti-inflammatory Actions

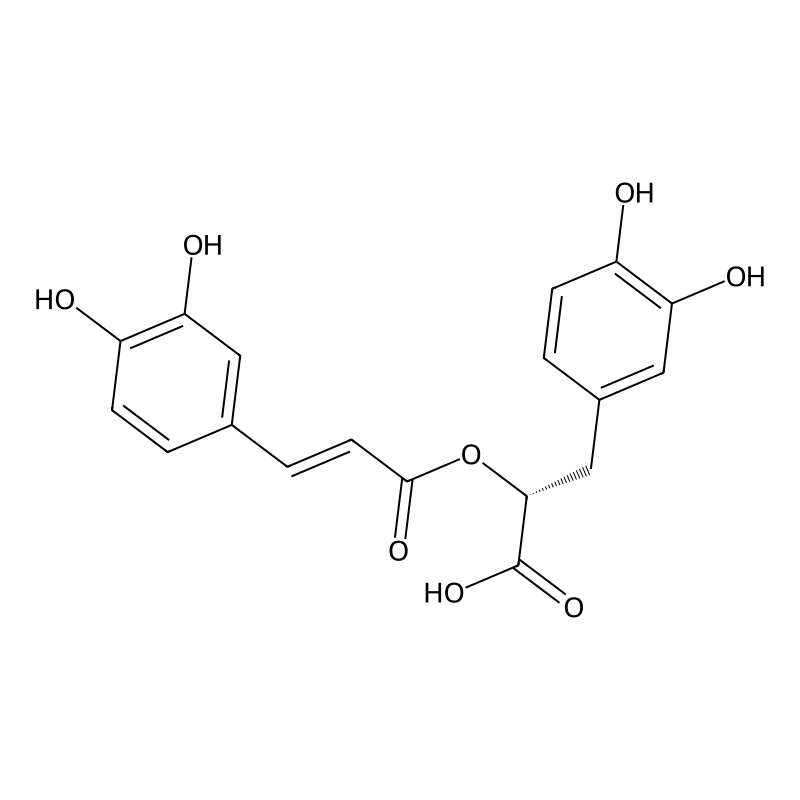

RA possesses two catechol moieties in its structure, which are excellent hydrogen atom donors, allowing it to effectively neutralize free radicals [4]. Its anti-inflammatory effects are often linked to the inhibition of key signaling pathways like NF-κB [5].

Gastrointestinal Protection and Cancer

Research highlights RA's potential in managing gastrointestinal cancers and conditions like ulcerative colitis. A 2025 study elucidated a novel mechanism for its protective effects in colitis [6].

The diagram below illustrates the molecular pathway through which this compound improves intestinal barrier integrity.

Figure 2: this compound protects the intestinal barrier by inhibiting the PI3K/AKT pathway and enhancing Nrf2-mediated tight junction protein expression [6].

Furthermore, RA shows promise in combating various gastrointestinal cancers through multiple mechanisms [7]. The table below summarizes its key anti-cancer activities.

| Activity | Proposed Mechanism of Action |

|---|---|

| Anti-proliferative | Induces cell cycle arrest and inhibits proliferation in liver cancer (HepG2) and colon carcinoma (Ls174-T) cells [7] [5]. |

| Anti-invasive & Anti-metastatic | Inhibits migration, adhesion, and invasion of human colon carcinoma cells; suppresses matrix metalloproteinase-9 (MMP-9) activity in gastric adenocarcinoma [7] [4]. |

| Chemopreventive | Acts as a scavenger of the carcinogenic aflatoxin B1 metabolite (AFBO), preventing DNA adduct formation and reducing genotoxicity in HepG2 cells [4]. |

| Chemosensitizing & Protective | Reverses cancer resistance to first-line chemotherapeutics and protects against chemotherapy- and radiotherapy-induced toxicity [7]. |

Antimicrobial Activity

RA and its esterified derivatives (e.g., methyl and propyl rosmarinate) demonstrate antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. Esterification can significantly enhance this activity [8].

Experimental Protocols for Research

For researchers aiming to work with this compound, here are key methodologies from recent studies.

Purification from Rosemary Extract

This protocol describes an efficient method to obtain high-purity RA from a water-soluble rosemary extract [8].

- Starting Material: Water-soluble rosemary extract containing 10.46% RA.

- Liquid-Liquid Extraction: Dissolve the extract in water (pH optimized to 1-7). Add an equal volume of ethyl acetate, mix, and collect the upper organic phase. Dry under vacuum.

- Silica Gel Chromatography: Dissolve the dried powder in ethyl acetate and load onto a silica gel column (200-300 mesh). Perform isocratic elution with ethyl acetate containing 0-2.5% formic acid. Collect eluents in bed volume (BV) units at a flow rate of 2 BV/h.

- Analysis: Monitor fractions by HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid in water 40:60 v/v, detection at 330 nm). Combine RA-rich fractions and vacuum-dry to obtain a powder with >92% purity [8].

Synthesis of Ester Derivatives

Esterification can enhance RA's biological activity and modify its physicochemical properties [8].

- Methyl Rosmarinate (RA-me): Dissolve 50 mg RA in 2.07 mL methanol containing 1% HCl. React at room temperature for 24 hours. Dilute the solution with 4.14 mL water and extract three times with 4.14 mL diethyl ether. Wash the combined ether solution with water, 5% NaHCO₃, and saturated saline. Dry the ether phase under vacuum.

- Propyl Rosmarinate (RA-pro): Dissolve 50 mg RA in 6.05 mL 1-propanol containing 1% HCl. React at room temperature for 72 hours. Dilute with 12.1 mL water and extract three times with 12.1 mL diethyl ether. Follow the same washing and drying steps as for RA-me [8].

In Vitro Antibacterial Assay

The disk diffusion method is a standard way to evaluate antimicrobial activity [8].

- Bacterial Preparation: Grow bacterial strains (e.g., S. aureus, E. coli) on Mueller-Hinton (MH) agar. Inoculate a single colony into MH broth and incubate to create a culture.

- Sample Application: Spread 75 μL of the bacterial culture on the surface of MH agar plates. Create 5 mm wells in the agar and add 20 μL of RA or its derivatives dissolved in ethanol (e.g., 0.1, 1, and 10 mg/mL).

- Incubation and Analysis: Incubate plates at 37°C for 12 hours. Measure the width of the inhibition zone around the wells. Use ampicillin (1 mg/mL) as a positive control and ethanol as a negative control [8].

- Minimum Inhibitory Concentration (MIC): Determine using the broth dilution technique in 96-well plates with serial dilutions of the sample [8].

Current Research and Future Perspectives

Research on this compound is rapidly advancing, with several promising and novel areas of investigation.

- Novel Therapeutic Mechanisms: Recent studies continue to uncover new molecular targets, such as RA's role in improving intestinal barrier integrity via the PI3K/AKT/Nrf2 pathway, offering new avenues for treating ulcerative colitis [6].

- Advanced Production Techniques: Due to the difficulty of obtaining high quantities from plants, biotechnological methods are being heavily investigated. These include plant cell tissue cultures, hairy root cultures, and metabolic engineering in microbial hosts like yeast (Saccharomyces cerevisiae) for fermentative production [1].

- Drug Delivery Systems: To overcome limitations like a short half-life (approximately one hour), research is focusing on encapsulation using cyclodextrin, chitosan, and lipid nanoparticles to improve stability, bioavailability, and in vivo efficacy [4].

References

- 1. This compound as Bioactive Compound - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 2. MetaCyc this compound biosynthesis I [vm-trypanocyc.toulouse.inra.fr]

- 3. Independent evolution of this compound biosynthesis in two ... [pmc.ncbi.nlm.nih.gov]

- 4. Insights into Chemopreventive Effects of this compound ... [pmc.ncbi.nlm.nih.gov]

- 5. | CAS 20283-92-5 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

- 6. This compound improves intestinal barrier integrity ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: A Potential Therapeutic Agent in ... [mdpi.com]

- 8. Purification of this compound from Rosemary Extract and ... [mdpi.com]

Comprehensive Technical Guide: Rosmarinic Acid from Lamiaceae Species - Natural Sources, Analysis, and Therapeutic Potential

Executive Summary

Rosmarinic acid (RA) is a valuable polyphenolic compound with demonstrated multi-target biological activities that has gained significant attention in pharmaceutical and nutraceutical research. This caffeic acid ester, first isolated from Rosmarinus officinalis L., is widely distributed throughout the plant kingdom but reaches particularly high concentrations in the Lamiaceae family, especially the Nepetoideae subfamily. RA exhibits a broad spectrum of therapeutic properties including potent antioxidant, anti-inflammatory, antimicrobial, neuroprotective, and anti-cancer activities, supported by numerous in vitro and in vivo studies. The compound's complex biosynthesis from tyrosine and phenylalanine precursors involves eight enzymatic steps, presenting opportunities for biotechnological optimization. Current research focuses on overcoming RA's bioavailability limitations and developing efficient extraction protocols to enhance its pharmaceutical application. This comprehensive technical guide provides researchers and drug development professionals with detailed experimental methodologies, quantitative distribution data across Lamiaceae species, and mechanistic insights into RA's therapeutic potential, supporting future research and development efforts in natural product-based drug discovery.

Natural Sources and Quantitative Distribution in Lamiaceae

This compound serves as an important chemotaxonomic marker for the Lamiaceae family, particularly the Nepetoideae subfamily, though it also appears in Boraginaceae, Apiaceae, and other plant families [1]. Within Lamiaceae, RA distribution shows significant interspecies variability and chemotypic variations influenced by genetic factors, environmental conditions, and extraction methodologies. The compound's presence has been confirmed in over 160 plant species, with the genus Salvia representing the largest source with 20 documented species containing RA [1].

Recent comparative studies have quantified RA content across multiple Lamiaceae species, revealing substantial variations that inform source selection for research and commercial applications:

Table 1: this compound Content in Various Lamiaceae Species

| Plant Species | RA Content (mg/g dried plant) | Plant Part Analyzed | Reference |

|---|---|---|---|

| Origanum vulgare | 12.40 | Aerial parts | [2] |

| Mentha spicata | 58.50 | Aerial parts | [3] |

| Melissa officinalis | 9.10 | Leaves | [3] |

| Salvia officinalis | 14.60 | Leaves | [3] |

| Rosmarinus officinalis | 1.33-7.20 | Leaves | [2] [3] |

| Thymus citriodorous | 10.30 | Aerial parts | [3] |

| Perovskia artemisoides | 9.70 | Aerial parts | [3] |

| Lepechinia meyenii | 46.10 | Aerial parts | [4] |

| Lepechinia floribunda | 14.30 | Aerial parts | [4] |

| Ocimum basilicum | Variable (method-dependent) | Leaves | [5] |

Notably, research indicates that Mentha spicata (spearmint) possesses the highest RA concentration among tested species, making it a potentially superior alternative to the traditionally used Rosmarinus officinalis (rosemary) for commercial extraction [3]. This quantitative variability extends to different accessions of the same species, with bioclimatic factors including temperature serving as biogenetic factors leading to chemical differentiation among populations [6]. Further intraspecies variation has been documented in Peruvian Lepechinia species, which demonstrate significantly higher RA content compared to other Lamiaceae genera including Salvia, Minthostachys, Clinopodium, and Hedeoma [4]. These quantitative differences highlight the importance of careful species selection and standardization for consistent research and product development outcomes.

Extraction and Analysis Methodologies

Extraction Optimization Protocols

Efficient extraction of this compound requires careful optimization of parameters including extraction technique, solvent composition, temperature, and time to maximize recovery while maintaining compound stability. Comparative studies have demonstrated that acidified aqueous ethanol (EtOH-H₂O-HCl, 70:29:1, v/v/v) significantly enhances RA recovery compared to other solvent systems due to improved compound solubility and stability [7]. The following optimized protocols have been validated for various extraction techniques:

- MACS (Maceration with Stirring): 120 min extraction at 25°C using acidified aqueous ethanol (70:29:1) with continuous agitation at 200 rpm [7].

- HRE (Heat Reflux Extraction): 15 min at solvent boiling point using the same acidified ethanol system, providing rapid extraction for heat-stable samples [7].

- MAE (Microwave-Assisted Extraction): 5 min at 50-80°C, offering the shortest extraction time with reduced solvent consumption [7].

For sample preparation prior to analysis, the optimized protocol involves:

- Precisely weigh 200 mg of milled, powdered plant material into a 25-ml tube

- Extract with 25 ml of water:methanol:2-propanol (each containing 0.085% O-phosphoric acid) in ratio 80:10:10

- Sonicate for 30 min and centrifuge at 4500 rpm for 5 min

- Transfer supernatant to a 100-ml volumetric flask

- Repeat extraction twice more with 25 ml fresh solvent each time

- Combine all supernatants and dilute to 100 ml with the same solvent mixture [3]

This triple extraction protocol ensures >95% recovery of this compound from plant matrices, with the acidic conditions stabilizing the phenolic compounds during processing.

Analytical Quantification Methods

2.2.1 HPLC-DAD Analysis

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) represents the gold standard for RA quantification. The validated method employs:

- Column: ACE 5 C18 (250 × 4.6 mm) maintained at 30°C

- Mobile Phase: Gradient of 0.085% O-phosphoric acid in water (A), methanol (B), and 2-propanol (C)

- Gradient Program: 0 min: 80% A, 10% B, 10% C; 20 min: 30% A, 40% B, 30% C

- Flow Rate: 1.0 ml/min

- Detection: 330 nm

- Injection Volume: 20 μl [3]

This method achieves excellent separation with RA retention time of approximately 11.16 minutes and high linearity (R² = 0.9983) in the concentration range of 1-150 μg/ml.

2.2.2 Advanced Non-Destructive Monitoring

Recent advances in hyperspectral imaging (HSI) coupled with ensemble learning algorithms enable non-destructive RA quantification in living plants, offering significant advantages for quality control during cultivation:

- Instrumentation: Portable HSI camera (400-850 nm range)

- Optimal Algorithm: LightGBM with AdaBoost feature selection

- Spectral Pre-processing: Logarithmic transformation + second derivative

- Performance: R²P = 0.81, RMSEP = 3.92 [5]

This non-destructive approach allows real-time monitoring of RA distribution in intact plants, enabling selective harvesting of high-potency material and dynamic optimization of cultivation conditions to enhance RA production.

Biosynthesis Pathways

The biosynthesis of this compound represents a convergent metabolic pathway that integrates elements from both the shikimate and phenylpropanoid pathways, utilizing L-tyrosine and L-phenylalanine as primary precursors [8] [9]. This complex enzymatic process involves at least eight distinct reactions catalyzed by specific enzymes, with the pathway first fully elucidated in Coleus blumei cell suspensions [8].

The following diagram illustrates the complete biosynthetic pathway of this compound:

Biosynthetic pathway of this compound showing the convergent routes from L-phenylalanine and L-tyrosine precursors, with key enzymatic transformations.

The pathway begins with two parallel biochemical routes that converge to form the final RA structure:

Phenylalanine-derived arm: L-Phenylalanine undergoes deamination by phenylalanine ammonia-lyase (PAL) to form cinnamic acid, followed by hydroxylation via cinnamate 4-hydroxylase (C4H) to yield 4-coumaric acid. This intermediate is then activated by 4-coumarate-CoA ligase (4CL) to form 4-coumaroyl-CoA [9].

Tyrosine-derived arm: L-Tyrosine is transaminated by tyrosine aminotransferase (TAT) to form 4-hydroxyphenylpyruvic acid, which is subsequently reduced by hydroxyphenylpyruvate reductase (HPPR) using NADPH as a cofactor to yield 4-hydroxyphenyllactic acid [8].

The final steps involve the esterification of these two intermediates by This compound synthase (RAS) to form 4-coumaroyl-4'-hydroxyphenyllactate, followed by hydroxylation at the 3- and 3'-positions of both aromatic rings by cytochrome P450 monooxygenases to yield the final this compound structure [8] [9]. This sophisticated biosynthetic machinery enables plants to produce RA in response to various environmental stimuli and has been targeted for metabolic engineering approaches to enhance production.

Pharmacological Properties and Therapeutic Potential

This compound demonstrates a remarkable spectrum of biological activities with therapeutic relevance across multiple disease models. Its pleiotropic mechanisms involve modulation of enzymatic activity, receptor signaling, and gene expression, positioning RA as a promising multi-target therapeutic agent.

Table 2: Documented Pharmacological Activities of this compound

| Pharmacological Activity | Proposed Mechanisms | Experimental Models | Effective Concentrations/Doses |

|---|---|---|---|

| Anti-inflammatory | Inhibition of COX-2, LOX, NO production; Reduction of pro-inflammatory cytokines | LPS-induced inflammation models | 10-100 μM (in vitro); 5-20 mg/kg (in vivo) |

| Antioxidant | Free radical scavenging; Enhanced endogenous antioxidant enzymes; Lipid peroxidation inhibition | DPPH assay; H₂O₂-induced oxidative stress | IC₅₀ 1.2-5.3 μM (DPPH) |

| Neuroprotective | Reduction of β-amyloid toxicity; Inhibition of acetylcholinesterase; Anti-apoptotic effects | Alzheimer's disease models; Scopolamine-induced memory impairment | 10-50 mg/kg (animal studies) |

| Anticancer | Induction of apoptosis; Cell cycle arrest; Inhibition of MMP-2 | Breast cancer, hepatoma, colon cancer cell lines | IC₅₀ 50-200 μM (varies by cell type) |

| Antimicrobial | Membrane disruption; Inhibition of HIV-1 integrase (IC₅₀ = 4 μM) | Bacterial strains; HSV-1, HIV-1 | MIC 50-500 μg/ml (bacteria) |

| Antidiabetic | Aldose reductase inhibition (IC₅₀ = 3.91 μM); α-Glucosidase inhibition | Streptozotocin-induced diabetic models | 10-25 mg/kg (animal studies) |

The molecular mechanisms underlying RA's diverse pharmacological activities involve complex interactions with cellular signaling pathways:

Comprehensive overview of this compound's multifaceted pharmacological mechanisms, highlighting key molecular targets and pathways.

Clinical evidence supporting RA's therapeutic potential is emerging, with several human studies demonstrating benefits:

- Osteoarthritis Management: Daily supplementation with 280 mg RA (as spearmint tea) for 16 weeks significantly reduced pain and analgesic use in patients with knee osteoarthritis [5].

- Cognitive Enhancement: Lemon balm extract containing >6% RA (0.3-0.6 g daily) improved cognitive performance and exhibited anti-stress effects in young adults [5].

- Dermatological Applications: Topical creams containing RA reduced erythema, crusting, edema, and pruritus in patients with moderate atopic dermatitis [5].

These clinical findings, combined with extensive preclinical data, underscore RA's translational potential while highlighting the need for further well-designed human trials to establish optimal dosing regimens and therapeutic applications.

Research Perspectives and Challenges

Despite significant advances in understanding this compound's chemistry and biological activities, several research challenges must be addressed to fully realize its therapeutic potential. The compound's limited bioavailability and rapid metabolism represent major obstacles for clinical development, necessitating innovative formulation strategies such as nanoencapsulation, phospholipid complexes, or prodrug approaches [8]. Additionally, standardization of extraction protocols and quality control measures remain essential for ensuring consistent biological activity across research studies and commercial products.

Future research directions should prioritize:

- Clinical Translation: Expanding human trials to establish definitive efficacy, optimal dosing, and long-term safety profiles for specific health conditions.

- Delivery System Optimization: Developing advanced delivery platforms to enhance RA's stability, bioavailability, and target tissue accumulation.

- Synergistic Combinations: Investigating RA's interactions with other bioactive compounds to identify potential synergistic effects for multi-target therapies.

- Biosynthetic Engineering: Applying metabolic engineering and synthetic biology approaches to create microbial or plant-based production systems with enhanced yields [9].

- Structure-Activity Relationship Studies: Designing and testing RA derivatives with improved pharmacological properties and target selectivity.

The biotechnological production of RA through plant cell tissue cultures, hairy root systems, or heterologous expression in microorganisms represents a particularly promising approach to address supply chain limitations and reduce environmental impacts associated with wild harvesting [9]. Recent successes in expressing RA biosynthetic enzymes in Saccharomyces cerevisiae demonstrate the feasibility of fermentative RA production, potentially enabling more sustainable and scalable manufacturing [9].

Conclusion

This compound represents a promising multifunctional compound with diverse therapeutic applications supported by substantial preclinical evidence and emerging clinical validation. Its widespread distribution in Lamiaceae species, particularly members of the Nepetoideae subfamily, provides abundant natural sources, with Mentha spicata identified as containing exceptionally high RA levels. The optimization of extraction methodologies, particularly using acidified ethanol-based solvents with advanced techniques like MAE, enables efficient recovery of RA with preserved biological activity.

References

- 1. A Comprehensive Review of this compound - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of this compound content in six Lamiaceae ... [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative study of this compound content in some ... [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemical profile and this compound purification from ... [nature.com]

- 5. Non-Destructive Prediction of this compound Content in ... [mdpi.com]

- 6. Rosemary species: a review of phytochemicals ... [sciencedirect.com]

- 7. Conventional and nonconventional extraction techniques ... [sciencedirect.com]

- 8. Biomedical features and therapeutic potential of rosmarinic ... [pmc.ncbi.nlm.nih.gov]

- 9. This compound as Bioactive Compound - PubMed Central [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Phytochemistry and Therapeutic Potential of Rosmarinic Acid

Introduction and Chemical Identity

Rosmarinic Acid (RA) is a naturally occurring polyphenolic compound and an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid [1] [2]. First isolated in 1958 from Rosmarinus officinalis L. (rosemary) by Scarpati and Oriente, RA has since been identified in over 160 plant species across multiple families, with highest concentrations typically found in the Lamiaceae (mint) and Boraginaceae (borage) families [1] [3]. Its systematic IUPAC name is (R)-α-[[3-(3,4-dihydroxyphenyl)-1-oxo-2E-propenyl]oxy]-3,4-dihydroxy-benzenepropanoic acid, with a molecular formula of C₁₈H₁₆O₈ and a molar mass of 360.31 g/mol [2] [4]. RA appears as a crystalline solid with a melting point of 171-175°C and a density of 1.54 g/cm³ [2]. Its structure contains two catechol moieties, which contribute to its potent antioxidant activity and ability to chelate metals [4].

Phytochemical Distribution and Plant Sources

RA serves as a chemotaxonomic marker, particularly distinguishing the Nepetoideae subfamily within Lamiaceae [1] [3]. The following table catalogues the extensive phylogenetic distribution of RA across the plant kingdom, with concentration variations depending on plant part, cultivation conditions, and extraction methods.

Table 1: Phylogenetic Distribution of this compound in Plant Families and Genera

| Family | Genera (Representative Species) | Plant Parts Containing RA |

|---|---|---|

| Lamiaceae [1] [3] | Salvia (20+ species including S. miltiorrhiza, S. officinalis), Mentha, Ocimum, Rosmarinus, Perilla, Lavandula, Thymus, Origanum [1] [3] | Leaves, aerial parts, spikes, whole plants [1] |

| Boraginaceae [1] [2] | Anchusa, Cordia, Ehretia, Lithospermum, Symphytum [1] [3] | Roots, leaves, barks, aerial parts [1] |

| Apiaceae [1] | Sanicula, Foeniculum, Centella [1] [3] | Aerial parts, roots [1] |

| Other Families (Asteraceae, Plantaginaceae, etc.) [1] [3] | Baccharis, Farfugium, Plantago, Helicteres [1] [3] | Aerial parts, flowers, fruits, stems [1] |

Biosynthetic Pathways in Plants

The biosynthesis of RA is a well-characterized, enzyme-catalyzed process originating from two aromatic amino acids: L-phenylalanine and L-tyrosine [2] [3]. The pathway involves eight enzymatic steps distributed between the cytosol and endoplasmic reticulum.

Figure 1: Biosynthetic Pathway of this compound in Plants. RA synthesis converges from L-phenylalanine and L-tyrosine precursors through coordinated enzymatic activities.

The pathway begins with the deamination of L-phenylalanine to cinnamic acid via phenylalanine ammonia-lyase (PAL), followed by hydroxylation by cinnamate 4-hydroxylase (C4H) to form p-coumaric acid [2] [3]. The enzyme 4-coumarate:CoA ligase (4CL) then activates p-coumaric acid to p-coumaroyl-CoA. Concurrently, L-tyrosine undergoes transamination by tyrosine aminotransferase (TAT) to form 4-hydroxyphenylpyruvic acid, which is subsequently reduced by hydroxyphenylpyruvate reductase (HPPR) to 4-hydroxyphenyllactic acid [2]. The final step is catalyzed by This compound synthase (RAS), which esterifies p-coumaroyl-CoA with 4-hydroxyphenyllactic acid to form the ester bond characteristic of RA [3]. Recent cytochrome P450 monooxygenases then hydroxylate the 3 and 3' positions on both aromatic rings to yield the final RA structure with its characteristic catechol groups [2].

Analytical Methods and Purification Protocols

Extraction and Purification

Multiple methods have been developed for RA extraction and purification. One efficient protocol using silica gel column chromatography achieved 92.85% ± 3.18% purity from water-soluble rosemary extract [5]. The process involves:

- Initial Extraction: Water-soluble rosemary extract is dissolved in water at varying pH conditions (1-7), followed by liquid-liquid extraction with equal volume ethyl acetate [5].

- Column Chromatography: The extract is further purified using silica gel column chromatography (200-300 mesh) with isocratic elution using ethyl acetate containing 0-2.5% formic acid [5].

- Fraction Collection: Eluents are collected in bed volume (BV) units at a flow rate of 2 BV/h, with RA concentrations monitored by HPLC [5].

Alternative extraction methods include Soxhlet extraction with optimized aqueous conditions, achieving yields up to 96% from lemon balm (Melissa officinalis) [6]. The process involves sequential extraction with n-hexane (to remove lipids), followed by reflux with 1:1 H₂O/ethanol mixture, and multiple partitioning steps with n-butanol, toluene, and methyl tert-butyl ether (MTBE) at precisely controlled pH levels [6].

Analytical Characterization

Table 2: Standard Analytical Methods for this compound Characterization

| Method | Conditions | Application |

|---|---|---|

| HPLC-DAD [5] | Column: C18 (250 × 4.6 mm, 5 μm); Mobile phase: Acetonitrile/0.1% TFA in water (40:60); Flow rate: 0.8 mL/min; Detection: 330 nm [5] | Quantification, purity assessment |

| LC-ESI-MS/MS [5] | Negative ESI mode; Mass range: m/z 100-1000; [M-H]⁻ ion: m/z 359 | Structural confirmation, derivative analysis |

| NMR Spectroscopy [6] | 400 MHz in CD₃OD; Experiments: ¹H, ¹³C, COSY, NOESY, HSQC, HMBC | Structural elucidation, stereochemistry |

| FT-IR Spectroscopy [5] | Range: 4000-400 cm⁻¹; Resolution: 4 cm⁻¹ | Functional group identification |

Pharmacological Mechanisms and Molecular Targets

RA exhibits diverse pharmacological activities through modulation of multiple cellular signaling pathways. The table below summarizes its key molecular targets and therapeutic implications.

Table 3: Molecular Targets and Therapeutic Potential of this compound

| Target/Pathway | Biological Effect | Therapeutic Implication | Experimental Model |

|---|---|---|---|

| NF-κB Pathway [7] [8] | Inhibition of NF-κB activation, reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) [8] | Anti-inflammatory, arthritis, colitis [8] | Collagen-induced arthritis mice, DSS-induced colitis models [8] |

| MAPK/ERK Pathway [7] | Modulation of ERK1/2, p38, JNK signaling | Anticancer, neuroprotection | Triple-negative breast cancer cells [9] |

| Nrf2 Pathway [4] | Activation of Nrf2, induction of antioxidant response element (ARE) | Antioxidant, hepatoprotection | HepG2 liver cancer cells [4] |

| Apoptosis Regulators [10] | ↑ Bax, ↓ Bcl-2, mitochondrial pathway activation | Anticancer, pro-apoptotic | Prostate cancer cells (PC3, LNCaP) [10] |

| ACE-2 Expression [6] | Inhibition of ACE-2, anti-inflammatory cytokine modulation | Potential anti-COVID-19 activity | In silico and preliminary models [6] |

| Amyloid Aggregation [6] | Inhibition of Tau and Aβ protein aggregation | Neuroprotection, Alzheimer's disease | In vitro aggregation assays [6] |

The intricate relationship between RA's antioxidant properties and its modulation of key signaling pathways underpins its diverse therapeutic effects, as visualized below.

Figure 2: Interconnected Pharmacological Mechanisms of this compound. RA's therapeutic effects result from synergistic actions on multiple cellular pathways.

Experimental Protocols for Key Assays

Antibacterial Activity Assessment

Disk Diffusion Method [5]:

- Bacterial strains (Gram-positive: Enterococcus faecalis, Staphylococcus aureus; Gram-negative: Pseudomonas aeruginosa, Escherichia coli) are grown on Muller-Hinton (MH) agar for 12-24 h at 37°C [5].

- Colonies are transferred to MH liquid media and incubated for 8-12 h at 37°C with shaking [5].

- 75 μL of each culture is spread on MH agar surface, and 5 mm wells are created [5].

- 20 μL of RA solutions (0.1, 1, and 10 mg/mL in ethanol) are added to wells [5].

- Plates are incubated for 12 h at 37°C, and inhibition zone diameters are measured [5].

- Controls: 1 mg/mL ampicillin (positive), ethanol (negative) [5].

Minimum Inhibitory Concentration (MIC) Determination [5]:

- Two-fold serial dilutions of RA are prepared in 96-well plates using liquid culture media (final concentration range: 1.5625×10⁻² to 4 mg/mL) [5].

- Bacteria are inoculated and plates incubated for appropriate periods [5].

- MIC is defined as the lowest concentration showing no visible growth [5].

Tau Protein Aggregation Inhibition Assay [6]

- Full-length Tau protein (50 μM) is incubated with or without 12.5 μM heparin in 20 mM BES buffer (pH 7.4) with 1 mM DTT for 10 min at 95°C [6].

- The sample is replenished with 1 mM DTT and protease inhibitor mix [6].

- RA (100 μM) is added to protein vials and solutions are incubated for 7 days at 37°C [6].

- Assembly of Paired Helical Filaments (PHFs) is quantitatively measured by fluorescence assay using thioflavin T (ThT) [6].

- Samples are equilibrated for 30 min at room temperature before fluorescence measurements [6].

Anticancer Activity Assessment (Resazurin Test) [10]

- Prostate cancer cells (PC3, LNCaP) and normal fibroblast cells (HFF-1) are plated in 96-well plates at 1×10⁴ cells/well and incubated for 24 h [10].

- Cells are treated with varying concentrations of RA or RA nanocomplex (7.8 to 500 μg/mL) for 24-48 h [10].

- Medium is discarded and replaced with resazurin solution [10].

- Fluorescence is measured after incubation, with metabolic activity correlating to fluorescence intensity [10].

- IC₅₀ values are calculated from dose-response curves [10].

Bioavailability Enhancement Strategies

Despite its promising pharmacological profile, RA faces challenges in clinical applications due to its rapid metabolism and low bioavailability [10]. Several strategies have been developed to overcome these limitations:

Nanotechnology Approaches:

- Selenium-doped TiO₂-Graphene Oxide Nanocomplex (RA@Se-TiO₂-GO) demonstrated significantly enhanced cytotoxicity against prostate cancer cells compared to free RA, with IC₅₀ values after 24 and 48 h of RA treatment being significantly greater than those for the nanocomplex [10].

- This nanocomplex showed high entrapment efficiency and loading capacity for RA, with decreased cell viability and increased apoptosis in PC3 and LNCaP cells, while showing minimal effects on normal cell lines at concentrations toxic to cancer cells [10].

- The mechanism involves increased ROS generation, decreased total antioxidant capacity, elevated Bax gene expression, and reduced Bcl-2 expression [10].

Esterification Derivatives:

- Methyl rosmarinate (RA-me) and propyl rosmarinate (RA-pro) derivatives showed enhanced antibacterial activity compared to unmodified RA, particularly against Gram-positive bacteria [5].

- RA-me maintained comparable antioxidant activity to RA, while RA-pro showed slightly reduced antioxidant capacity [5].

Conclusion and Future Perspectives

References

- 1. A Comprehensive Review of this compound - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 2. Biomedical features and therapeutic potential of rosmarinic ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound as Bioactive Compound - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of this compound [mdpi.com]

- 5. Purification of this compound from Rosemary Extract and ... [mdpi.com]

- 6. Deciphering the therapeutical potentials of this compound [nature.com]

- 7. Unveiling this compound: Understanding Its Broad ... [pubmed.ncbi.nlm.nih.gov]

- 8. A Review of the Anti-Inflammatory Effects of Rosmarinic ... [frontiersin.org]

- 9. Molecular Pathways of this compound Anticancer Activity ... [mdpi.com]

- 10. Enhancing the anticancer effects of this compound in PC3 ... [nature.com]

Comprehensive Review of Rosmarinic Acid: Biological Activities, Mechanisms, and Experimental Protocols

Introduction and Chemical Profile

Rosmarinic acid (RA) is a naturally occurring caffeic acid ester first isolated from Rosmarinus officinalis L. in 1958 by Scarpati and Oriente. With the chemical name (R)-α-[[3-(3,4-dihydroxyphenyl)-1-oxo-2E-propenyl]oxy]-3,4-dihydroxy-benzenepropanoic acid and molecular formula C₁₈H₁₆O₈, RA features a chiral center with S(-) and R(+) enantiomers [1] [2] [3]. This polyphenolic hydroxyl compound has been identified in over 160 plant species across multiple families, predominantly in the Lamiaceae and Boraginaceae families, with notable sources including rosemary, sage, basil, lemon balm, oregano, thyme, and perilla [2] [3]. In plants, RA functions as a defense compound against pathogens and environmental stresses, while in humans it exhibits a remarkable spectrum of pharmacological activities [4] [2].

The biosynthesis of RA in plants occurs through two parallel pathways originating from the aromatic amino acids L-phenylalanine and L-tyrosine [2] [3]. Phenylalanine ammonia-lyase (PAL) catalyzes the initial step in the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid, which is subsequently transformed through several enzymatic steps into 4-coumaroyl-CoA. Simultaneously, L-tyrosine is converted to 4-hydroxyphenyllactic acid via tyrosine aminotransferase and hydroxyphenylpyruvate reductase. The final step involves the conjugation of both precursors by This compound synthase (a BAHD acyltransferase) and cytochrome P450 monooxygenase to form RA [2] [3]. This biosynthetic pathway has been leveraged in biotechnological production approaches, including plant cell tissue cultures and metabolic engineering in yeast [2].

Broad Spectrum of Bioactivities

Research over the past several decades has demonstrated that RA possesses an exceptionally wide range of biological activities with potential therapeutic applications across multiple disease domains [5] [3]. Current evidence indicates RA exhibits neuroprotective, anti-inflammatory, antioxidant, antitumor, antimicrobial, antiviral, metabolic-regulating, hepatoprotective, and cardiovascular-protective properties [5] [2] [3]. The compound's multifunctional nature stems from its diverse mechanisms of action, including direct free radical scavenging, regulation of key signaling pathways, inhibition of pathogenic protein aggregation, and modulation of enzyme activities [5].

Table 1: Comprehensive Summary of this compound's Biological Activities

| Biological Activity | Observed Effects | Experimental Models | Key Mechanisms |

|---|---|---|---|

| Neuroprotective | Improved cognitive function; Reduced Aβ and p-tau accumulation [6] | 3×Tg-AD mouse model [6] | JNK signaling downregulation; Reduced neuroinflammation [6] |

| Anti-inflammatory | Reduced arthritis symptoms; Improved colitis [4] | Collagen-induced arthritis mice; DSS-induced colitis mice [4] | Inhibition of NF-κB, MAPK, STAT3 pathways; Reduced pro-inflammatory cytokines [5] [4] |

| Antioxidant | Enhanced antioxidant enzymes; Reduced oxidative damage [7] [8] | HUVEC cells; High-fat diet mice; Fermented milk [7] [8] | Free radical scavenging; Activation of Nrf2 pathway; Enhanced endogenous antioxidants [5] [7] |

| Anticancer | Suppressed tumor growth; Induced apoptosis [1] | Triple-negative breast cancer cell lines [1] | Cell cycle arrest; Apoptosis induction; Inhibition of antiapoptotic proteins [1] |

| Antimicrobial | Antibacterial effects, especially against Gram-positive bacteria [9] | Disk diffusion assay; MIC determination [9] | Membrane disruption; Enhanced activity in esterified derivatives [9] |

| Cardioprotective | Reduced atherosclerosis; Improved endothelial function [7] | High-fat diet-induced C57BL/6J mice; HUVEC cells [7] | PI3K/AKT pathway activation; Reduced oxidative stress and apoptosis [7] |

| Antidiabetic | Improved insulin sensitivity [5] | Metabolic disease models [5] | Reduction of chronic adipose tissue inflammation [5] |

| Hepatoprotective | Attenuated acrylamide-induced apoptosis [7] | BRL-3A rat liver cells [7] | Inhibition of oxidative and ER stress [7] |

The structural basis for RA's diverse bioactivities lies in its catechol groups (ortho-dihydroxyphenyl moieties) that confer potent electron-donating capacity, making it an effective scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS) [5] [3]. Additionally, the conjugated system and phenolic hydroxyl groups enable RA to interact with various enzymes, receptors, and signaling molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking [5] [1]. RA's water solubility and moderate molecular weight contribute to its bioavailability and ability to distribute to various tissues [3].

Elucidating the Mechanisms of Action

Molecular Pathways and Signaling Networks

RA exerts its multifaceted effects through the modulation of key cellular signaling pathways [5] [1]. Network pharmacology and molecular docking studies have identified that RA interacts with several central signaling nodes, including the PI3K/AKT, MAPK, JNK, NF-κB, and Nrf2 pathways [5] [7] [6]. The compound's ability to simultaneously regulate multiple interconnected pathways explains its efficacy in complex multifactorial diseases.

In the context of neurodegeneration, RA has been shown to suppress tau phosphorylation and cognitive decline by downregulating the JNK signaling pathway [6]. In 3×Tg-AD mice, RA feeding reduced hippocampal inflammation and decreased expression of Jnk3, a tau phosphorylation kinase, while upregulating dual-specificity phosphatase (Dusp1), a phosphatase that inactivates JNK [6]. This coordinated regulation resulted in reduced phosphorylation of JNK and its substrate c-Jun, leading to decreased tau pathology and improved cognitive performance in spatial memory and object recognition tests [6].

For cardiovascular protection, RA has been demonstrated to alleviate oxidative stress and atherosclerosis primarily through activation of the PI3K/AKT pathway [7]. In HUVEC cells and high-fat diet-induced atherosclerotic mice, RA treatment increased the phosphorylation of PI3K and AKT, enhancing cell survival and reducing apoptosis. This was accompanied by decreased ROS production, increased antioxidant enzymes (SOD, GSH-Px, CAT), and improved mitochondrial membrane potential [7]. Additionally, RA reduced malondialdehyde (MDA) content and aortic plaque accumulation in vivo, confirming its therapeutic potential for atherosclerosis [7].

The anti-inflammatory effects of RA are mediated through the inhibition of the NF-κB and MAPK pathways [5] [4]. In models of arthritis and colitis, RA suppressed the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and inhibited the expression of inflammatory enzymes such as COX-2 [4]. RA also attenuated the inflammatory response by modulating pattern-recognition receptors (PRRs) including Toll-like receptors (TLRs), thereby reducing the activation of downstream inflammatory cascades [4].

The following diagram illustrates the key molecular pathways regulated by this compound:

Figure 1: Key molecular pathways regulated by this compound and their associated biological effects.

Neuroprotective Mechanisms Against Alzheimer's Pathology

RA demonstrates multi-target effects against Alzheimer's disease pathology, addressing both amyloid-beta aggregation and tau hyperphosphorylation [6]. In addition to its established role in inhibiting Aβ oligomerization, RA significantly reduces phosphorylated tau accumulation in the hippocampus, particularly in the CA1 region [6]. This effect is mediated through the downregulation of the JNK signaling pathway and reduced expression of inflammatory mediators in both central and peripheral tissues [6]. The compound also modulates gene expression related to nervous system development, memory, and neurotransmission, providing multiple neuroprotective benefits [6].

The following diagram details RA's neuroprotective mechanisms against Alzheimer's pathology:

Figure 2: Neuroprotective mechanisms of this compound against Alzheimer's disease pathology.

Experimental Protocols and Methodologies

Antioxidant Activity Assessment

The antioxidant capacity of RA can be evaluated through multiple complementary assays that measure different aspects of antioxidant activity [9] [8]. The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay is commonly employed to measure free radical scavenging ability. In this protocol, various concentrations of RA are mixed with DPPH solution in methanol or ethanol and incubated in darkness for 30 minutes. The absorbance is measured at 517 nm, and the scavenging activity is calculated as:

Scavenging activity (%) = [(A_control - A_sample) / A_control] × 100

where A_control is the absorbance of the DPPH solution without RA, and A_sample is the absorbance with RA [8]. Additional antioxidant assays include the ABTS radical cation decolorization assay, ferric reducing antioxidant power (FRAP), and oxygen radical absorbance capacity (ORAC) to provide a comprehensive antioxidant profile [9] [8].

In cellular antioxidant assays, RA's protective effects against oxidative stress can be evaluated in HUVEC cells or other cell lines [7]. Cells are pretreated with RA for a specified period (typically 2-24 hours) before induction of oxidative stress with H₂O₂ or other oxidants. Intracellular ROS levels are measured using fluorescent probes such as DCFH-DA, while antioxidant enzyme activities (SOD, GSH-Px, CAT) and lipid peroxidation products (MDA) are quantified using commercial kits [7]. Mitochondrial membrane potential can be assessed using JC-1 staining to evaluate RA's protective effects on mitochondrial function under oxidative stress [7].

Antibacterial Activity Evaluation

The antibacterial activity of RA and its derivatives is typically assessed using disk diffusion assays and minimum inhibitory concentration (MIC) determinations [9]. For the disk diffusion assay, bacterial strains (including both Gram-positive and Gram-negative species) are grown in appropriate broth, standardized to approximately 10⁶ CFU/mL, and spread on Mueller-Hinton agar plates. Sterile filter paper disks (5 mm diameter) are impregnated with RA solutions at various concentrations (0.1, 1, and 10 mg/mL) and placed on the inoculated agar. After incubation at 37°C for 16-24 hours, the diameter of the inhibition zones is measured [9]. Ampicillin (1 mg/mL) serves as a positive control, while the solvent (ethanol) is used as a negative control.

For MIC determination, a broth microdilution method is employed according to CLSI guidelines. RA is serially diluted in broth in 96-well plates, and each well is inoculated with approximately 5 × 10⁵ CFU/mL of the test organism. After incubation at 37°C for 16-20 hours, the MIC is defined as the lowest concentration that completely inhibits visible growth [9]. Studies have demonstrated that RA exhibits more pronounced antibacterial efficacy against Gram-positive bacteria compared to Gram-negative bacteria, likely due to differences in cell wall structure [9]. Esterified derivatives of RA, such as methyl rosmarinate (RA-me) and propyl rosmarinate (RA-pro), show enhanced antibacterial activity compared to the parent compound [9].

Anticancer Activity in Breast Cancer Models

The antitumor effects of RA have been extensively studied in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468 [1]. To evaluate antiproliferative activity, cells are seeded in 96-well plates and treated with various concentrations of RA for 24-72 hours. Cell viability is assessed using the MTT assay, which measures the reduction of yellow tetrazolium salt to purple formazan crystals by metabolically active cells [1]. The IC₅₀ value (concentration that inhibits 50% of cell growth) is calculated from dose-response curves.

Mechanistic studies include cell cycle analysis using flow cytometry with propidium iodide staining. RA treatment induces cell cycle arrest at the G1/S or G2/M checkpoints, depending on the cell type and concentration [1]. Apoptosis induction is evaluated using annexin V-FITC/propidium iodide double staining followed by flow cytometry, which distinguishes early apoptotic, late apoptotic, and necrotic cells. RA has been shown to promote apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins, reducing anti-apoptotic Bcl-2 and Bcl-xL, while increasing pro-apoptotic Bax and Bak [1]. Additionally, RA inhibits key cancer-promoting pathways such as NF-κB and STAT3, reducing the production of inflammatory cytokines and adhesion molecules that support tumor growth and metastasis [1].

Table 2: Experimental Models and Methodologies for Studying this compound Bioactivities

| Research Area | In Vitro Models | In Vivo Models | Key Assays and Readouts |

|---|---|---|---|

| Neuroprotection | Primary neurons; Neuroblastoma cells [6] | 3×Tg-AD mice; Tg2576 mice [6] | Y-maze; Novel object recognition; Immunohistochemistry (Aβ, p-tau); Western blot (JNK pathway) [6] |

| Anti-inflammation | Macrophages; Chondrocytes; T cells [4] | Collagen-induced arthritis; DSS-induced colitis [4] | ELISA (cytokines); Flow cytometry (T cell apoptosis); qPCR (inflammatory genes) [4] |

| Antioxidant | HUVEC cells; Liver cells [7] | High-fat diet mice [7] | DPPH/ABTS assays; ROS detection; Antioxidant enzyme activities; MDA measurement [7] [8] |

| Anticancer | Breast cancer cells (MDA-MB-231, MDA-MB-468) [1] | Xenograft mouse models [1] | MTT assay; Cell cycle analysis; Annexin V apoptosis assay; Western blot (apoptotic proteins) [1] |

| Antimicrobial | Bacterial cultures (S. aureus, E. coli) [9] | - | Disk diffusion; MIC determination; Time-kill assays [9] |

| Cardiovascular | HUVEC cells [7] | ApoE-/- mice; High-fat diet mice [7] | Histopathology (aortic plaques); Western blot (PI3K/AKT pathway); Echocardiography [7] |

Preparation of this compound Formulations

For experimental studies, RA requires proper preparation to ensure solubility and bioavailability [10]. A standard RA stock solution can be prepared by accurately weighing RA and dissolving it in a small volume of ethanol (approximately 150 μL for 6.39 mg RA) followed by the addition of water to achieve the desired volume (e.g., 5 mL total volume) [10]. For higher concentrations, 125 mg of RA can be dissolved in 5 mL of methanol [10].

To enhance delivery and efficacy, liposomal formulations of RA have been developed using the thin film method [10]. Briefly, RA solution, phospholipid stock solution, and cholesterol stock solution are combined in appropriate ratios and the solvent is evaporated under nitrogen gas to form a thin film. The film is kept in a desiccator overnight to remove residual solvent, then hydrated with water and vortexed until completely dispersed. For ultradeformable liposomes, the liposomal dispersion is mixed with Tween 20 and fatty acids, then sonicated in an ice bath using a probe sonicator (e.g., 30 minutes at 20% amplitude and 10,000 Joules) [10]. This method produces nanoscale liposomes that can improve RA's permeability and stability.

Therapeutic Applications and Clinical Translation

Neurological Disorders

RA shows significant promise for the prevention and treatment of neurodegenerative diseases, particularly Alzheimer's disease [6]. In preclinical studies, RA feeding inhibited the progression of AD pathology in 3×Tg-AD mice, reducing both Aβ accumulation and tau phosphorylation in the hippocampus and cortical regions [6]. These pathological improvements were associated with enhanced cognitive performance in spatial memory (Y-maze) and object recognition tests [6]. The neuroprotective effects of RA appear to be mediated through the downregulation of the JNK signaling pathway and reduction of central and peripheral inflammation [6]. Beyond Alzheimer's disease, RA has demonstrated antidepressant and anxiolytic properties in animal models, potentially through modulation of neurotransmitter systems including GABA, serotonin, and dopamine [5] [3].

Cardiovascular Diseases

The cardiovascular protective effects of RA position it as a promising natural compound for preventing and treating atherosclerosis [7]. Through activation of the PI3K/AKT pathway, RA reduces oxidative stress, improves endothelial function, and inhibits apoptosis in vascular endothelial cells [7]. In high-fat diet-induced atherosclerotic mice, RA treatment significantly reduced aortic plaque accumulation and improved the lipid profile [7]. Additionally, RA's anti-inflammatory properties contribute to its cardioprotective effects by reducing the production of pro-inflammatory cytokines and adhesion molecules that drive atherosclerotic progression [7]. The compound's ability to enhance the activity of endogenous antioxidant enzymes (SOD, GSH-Px, CAT) while reducing lipid peroxidation (MDA) further supports its potential in cardiovascular disease management [7].

Inflammatory Conditions

RA demonstrates significant efficacy in various inflammatory disorders, including arthritis, colitis, and atopic dermatitis [4]. In collagen-induced arthritis models, RA treatment reduced the arthritis index, inhibited synovitis, and decreased the frequency of COX-2-expressing cells in synovial tissue [4]. The compound also induced apoptosis in activated T cell subsets from rheumatoid arthritis patients through the mitochondrial pathway, suggesting a mechanism for its immunomodulatory effects [4]. For inflammatory bowel disease, RA improved symptoms in dextran sulfate sodium (DSS)-induced colitis mice, reducing the disease activity index and inhibiting colon shortening and splenomegaly [4]. Clinical evidence supports RA's efficacy in inflammatory conditions, with one study showing that daily consumption of high-RA spearmint tea for 16 weeks significantly improved pain, stiffness, and physical disability scores in adults with knee osteoarthritis [4].

Metabolic Disorders

Emerging research indicates that RA has beneficial effects on metabolic regulation, particularly in improving insulin sensitivity and reducing chronic adipose tissue inflammation [5]. The compound's antioxidant and anti-inflammatory properties contribute to its metabolic benefits by mitigating the low-grade inflammation associated with obesity and type 2 diabetes [5]. RA has been shown to regulate key pathways involved in glucose and lipid metabolism, including AMPK and PPARγ signaling [5] [3]. While the evidence for RA's antidiabetic effects is primarily preclinical, the robust mechanistic data support further investigation in clinical settings.

Conclusion and Future Perspectives

This compound represents a promising multifunctional compound with diverse biological activities and potential applications in preventive and therapeutic medicine. Its effects on multiple key cellular pathways, including PI3K/AKT, JNK, NF-κB, and Nrf2, underlie its efficacy in addressing complex multifactorial diseases such as neurodegeneration, cardiovascular disorders, cancer, and chronic inflammation [5] [1] [7]. The extensive preclinical evidence supporting RA's bioactivities provides a strong foundation for future clinical translation.

Despite the promising findings, several challenges and research gaps remain to be addressed. The bioavailability and pharmacokinetics of RA require further optimization, as the compound may undergo extensive metabolism and have limited blood-brain barrier penetration [3]. Innovative formulation strategies, such as liposomal encapsulation [10] and structural modification through esterification [9], show potential for enhancing RA's delivery and efficacy. Additionally, while RA is generally considered safe with low toxicity, comprehensive toxicological assessments in long-term clinical studies are needed to establish appropriate dosing regimens for therapeutic applications [3].

Future research should focus on well-designed clinical trials to validate RA's efficacy in human subjects, particularly for neurological, cardiovascular, and metabolic disorders where current treatment options remain limited. Exploration of synergistic combinations of RA with other bioactive compounds or conventional therapeutics may unlock enhanced efficacy through multi-target approaches. Advances in biotechnological production methods, including plant cell cultures and metabolic engineering in microorganisms, will help address the supply challenges for high-purity RA required for pharmaceutical applications [2].

References

- 1. Molecular Pathways of this compound Anticancer Activity in ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound as Bioactive Compound: Molecular and ... [mdpi.com]

- 3. A Comprehensive Review of this compound [mdpi.com]

- 4. A Review of the Anti-Inflammatory Effects of Rosmarinic ... [frontiersin.org]

- 5. Unveiling this compound: Understanding Its Broad ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound suppresses tau phosphorylation and ... [nature.com]

- 7. Protective effects of this compound against oxidative ... [sciencedirect.com]

- 8. Effect of this compound on microbial activity, antioxidant ... [pmc.ncbi.nlm.nih.gov]

- 9. Purification of this compound from Rosemary Extract and ... [mdpi.com]

- 10. 2.2. Preparation of this compound Solution and Different ... [bio-protocol.org]

Rosmarinic Acid Content in Plants

| Plant Source | Scientific Name | Family | Rosmarinic Acid Content | Reference |

|---|---|---|---|---|

| Spearmint | Mentha spicata | Lamiaceae | 58.5 mg/g dry weight (max reported) [1] | |

| Peppermint | Mentha piperita | Lamiaceae | Up to 38.6 mg/g dry weight [1]; 1734.28 mg/100g fresh weight [2] | |

| Lemon Balm | Melissa officinalis | Lamiaceae | Up to 6% of dry leaf weight (60 mg/g) [3] | |

| Common Sage | Salvia officinalis | Lamiaceae | 610.25 mg/100g fresh weight (dried) [2] | |

| Rosemary | Salvia rosmarinus | Lamiaceae | 987.20 mg/100g fresh weight (dried) [2]; 7.2 mg/g dry weight (varies) [1] | |

| Common Thyme | Thymus vulgaris | Lamiaceae | 829.00 mg/100g fresh weight (dried) [2] | |

| Oregano | Origanum vulgare | Lamiaceae | 599.00 mg/100g fresh weight (dried) [2] | |

| Sweet Basil | Ocimum basilicum | Lamiaceae | 308.00 mg/100g fresh weight (dried) [2] | |

| Perilla | Perilla frutescens | Lamiaceae | Notable content [4] | |

| Hornworts | Anthoceros agrestis | Anthocerotophyta | Produces RA and its glucoside [4] |

Biosynthesis Pathway in Plants

This compound biosynthesis involves coordinated action of the phenylpropanoid and tyrosine-derived pathways. Understanding this pathway is crucial for metabolic engineering and enhancing RA production [5].

Key Enzymes: PAL (Phenylalanine ammonia-lyase), C4H (Cinnamate 4-hydroxylase), 4CL (4-coumarate-CoA ligase), TAT (Tyrosine aminotransferase), HPPR (Hydroxyphenylpyruvate reductase).

Analytical & Extraction Methodologies

HPLC Analysis Protocol

A validated High-Performance Liquid Chromatography (HPLC) method allows for precise quantification [1].

- Sample Preparation: 200 mg of powdered plant material is extracted using an ultrasonic bath with a solvent mixture of water, methanol, and 2-propanol (each containing 0.085% O-phosphoric acid) in an 80:10:10 ratio. The process is repeated three times, with centrifugation and supernatant combination [1].

- HPLC Conditions:

- Column: ACE 5 C18 (250 × 4.6 mm)

- Mobile Phase: Gradient of 0.085% O-phosphoric acid in water (A), methanol (B), and 2-propanol (C)

- Flow Rate: 1.0 ml/min

- Detection: Diode array detector at 330 nm

- Injection Volume: 20 μl

Advanced Extraction: Subcritical Water Extraction (SWE)

SWE is a green alternative to conventional solvent extraction, using water at high temperatures (100-150°C) and pressure to maintain liquid state [3].

- Procedure: Ground lemon balm leaves are extracted with subcritical water for 10-20 minutes. Temperature is critical; 100°C is equally efficient as 50% ethanol, while 150°C causes thermal degradation, reducing RA yield by up to 20% [3].

- Advantages: Reduces or eliminates organic solvents, shorter extraction time, and increased yield from plant cell wall degradation.

Non-Destructive Prediction: Hyperspectral Imaging (HSI)

A portable HSI system combined with machine learning (e.g., LightGBM algorithm) can non-destructively predict and visualize RA distribution in live basil plants [6].

- Workflow: Capture HSI data (400-850 nm) from plant, extract average spectra, apply spectral pre-processing, and use trained model for RA prediction.

- Application: Enables real-time quality control during cultivation and screening of high-RA phenotypes.

Therapeutic Mechanisms of Action

This compound exhibits multifaceted pharmacological activities through interaction with specific molecular targets.

Abbreviations: NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), TNF-α (Tumor Necrosis Factor alpha), IL-6 (Interleukin 6), COX-2 (Cyclooxygenase-2), MAO (Monoamine oxidase), COMT (Catechol-O-methyltransferase), IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta), HIF-1α (Hypoxia-inducible factor 1-alpha).

Conclusion and Research Perspectives

- Rich Sources: Plants like spearmint, lemon balm, and peppermint are excellent sources, with content varying based on genetics, environment, and processing [1] [3] [2].

- Advanced Production: Beyond plant extraction, biotechnological approaches like plant cell tissue cultures, hairy root cultures, and metabolic engineering in yeast show promise for industrial-scale RA production [5].

References

- 1. Comparative study of this compound content in some ... [pmc.ncbi.nlm.nih.gov]

- 2. Showing all foods in which the polyphenol this compound ... [phenol-explorer.eu]

- 3. Subcritical Water Extraction of this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. - Wikipedia this compound [en.wikipedia.org]

- 5. This compound as Bioactive Compound: Molecular and ... [mdpi.com]

- 6. Non-Destructive Prediction of this compound Content in ... [mdpi.com]

Enzymes in Rosmarinic Acid Biosynthesis

| Enzyme (EC Number) | Systematic Name | Function in RA Biosynthesis | Key Characteristics |

|---|---|---|---|

| Phenylalanine Ammonia-Lyase (PAL) (EC 4.3.1.5) | L-phenylalanine ammonia-lyase | Converts L-phenylalanine to cinnamic acid [1]. | Entry-point enzyme for phenylpropanoid pathway [1]. |

| Cinnamate 4-Hydroxylase (C4H) (EC 1.14.13.11) | Cinnamate 4-monooxygenase | Hydroxylates cinnamic acid to 4-coumaric acid [2]. | Cytochrome P450 monooxygenase [2]. |

| 4-Coumarate:CoA Ligase (4CL) (EC 6.2.1.12) | 4-coumarate—CoA ligase | Activates 4-coumaric acid to form 4-coumaroyl-CoA [2]. | Provides activated cinnamic acid derivative [2]. |

| Tyrosine Aminotransferase (TAT) (EC 2.6.1.5) | L-tyrosine:2-oxoglutarate aminotransferase | Transaminates L-tyrosine to 4-hydroxyphenylpyruvate (4-HPP) [3]. | Entry-point enzyme for tyrosine-derived pathway; uses pyridoxal-5'-phosphate cofactor [3]. |

| 4-Hydroxyphenylpyruvate Reductase (HPPR) (EC 1.1.1.237) | (R)-3-(4-hydroxyphenyl)lactate:NAD(P)+ oxidoreductase | Reduces 4-HPP to 4-hydroxyphenyllactic acid (pHPL) [2]. | Provides activated tyrosine derivative [2]. |

| Rosmarinic Acid Synthase (RAS) (EC 2.3.1.140) | Caffeoyl-CoA:3-(3,4-dihydroxyphenyl)lactate 2'-O-caffeoyltransferase | Condenses caffeoyl-CoA and DHPL to form rosmarinate [4] [5]. | Key coupling enzyme; determines RA accumulation in some species [6]. |

| Cytochrome P450 Monooxygenase (CYP98A) (e.g., CYP98A14) | - | Hydroxylates intermediate esters (e.g., 4-coumaroyl-4'-hydroxyphenyllactate) at the 3 and 3' positions to form RA [6]. | Introduces final hydroxyl groups; some family members are rate-limiting [6]. |

This biosynthetic pathway, which involves the coordinated action of enzymes from both the phenylpropanoid and tyrosine-derived pathways, can be visualized as follows:

The biosynthetic pathway of this compound begins with two parallel branches from L-phenylalanine and L-tyrosine, which converge through the action of this compound synthase (RAS). Final hydroxylation steps, catalyzed by cytochrome P450 enzymes like CYP98A14, complete the synthesis [7] [2] [6].

Key Experimental Methodologies

Studying these enzymes involves specific biochemical and molecular biology techniques.

Enzyme Activity Assays: The catalytic activity of This compound Synthase (RAS) is typically measured by incubating protein extracts with its substrates, caffeoyl-CoA and 3,4-dihydroxyphenyllactic acid (DHPL), and monitoring the formation of this compound, often using High-Performance Liquid Chromatography (HPLC) [2]. For Tyrosine Aminotransferase (TAT), activity is determined by following the conversion of L-tyrosine and 2-oxoglutarate to 4-hydroxyphenylpyruvate and glutamate. The product can be detected at 331 nm or by reacting with 2,4-dinitrophenylhydrazine [3].

Gene Function Analysis via Hairy Root Cultures: Agrobacterium rhizogenes-mediated transformation is a powerful tool for validating gene function in planta. To investigate the role of TAT in RA biosynthesis, sense and antisense constructs of the TAT gene can be transformed into plant explants. The resulting "hairy roots" are then analyzed. Successful sense overexpression leads to increased TAT transcript levels, higher TAT enzyme activity, and a corresponding 1.3 to 1.8-fold increase in RA content, while antisense suppression results in a dramatic reduction of both TAT and RA [3].

Gene Expression Correlations: Quantitative Real-Time PCR (qRT-PCR) is used to measure the transcript levels of RA biosynthetic genes (e.g., PAL, C4H, 4CL, TAT, HPPR, RAS) across different tissues, developmental stages, or in response to elicitors. Correlation analysis between gene expression levels and RA accumulation can identify potential rate-limiting enzymes. For example, in Salvia species, the transcript levels of RAS and CYP98A14 in roots show a strong positive correlation with RA content, identifying them as key regulatory points [6].

Functional Complementation in Microbes: This method confirms the biochemical activity of a cloned plant enzyme in a heterologous system. For TAT, the gene is expressed in a tyrosine auxotrophic mutant of E. coli (e.g., strain DL39). The mutant cannot grow without tyrosine, but if the transformed plant TAT gene can convert 4-hydroxyphenylpyruvate to tyrosine, it will restore the mutant's ability to grow on a selective medium, proving the enzyme's function in vivo [3].

Future Research and Engineering Perspectives

Current research focuses on overcoming the natural limitations of RA production.

Metabolic Engineering: Engineering the RA pathway in microbial systems like E. coli or yeast is a promising alternative. This involves expressing the entire set of plant-derived RA biosynthetic genes in a controlled fermentative environment to produce RA efficiently [1] [8].

Elicitation in Plant Cell Cultures: Treating plant cell or hairy root cultures with biotic or abiotic elicitors (e.g., fungal extracts, methyl jasmonate, UV light) can trigger a stress response and significantly upregulate the genes and enzymes of the RA pathway, leading to a substantial boost in RA yields [1] [8].

References

- 1. This compound as Bioactive Compound - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 2. Proposed biosynthetic pathway for this compound in cell ... [link.springer.com]

- 3. A tyrosine aminotransferase involved in this compound ... [nature.com]

- 4. Rosmarinate synthase [en.wikipedia.org]

- 5. KEGG ENZYME: 2.3.1.140 [genome.jp]

- 6. Seasonal Variations of this compound and Its Glucoside ... [mdpi.com]

- 7. MetaCyc this compound biosynthesis I [vm-trypanocyc.toulouse.inra.fr]

- 8. This compound as Bioactive Compound: Molecular and ... [mdpi.com]

Comprehensive Application Notes and Protocols for Optimized Rosmarinic Acid Extraction

Introduction to Rosmarinic Acid and Market Context

This compound (RA) is a valuable ester of caffeic acid and 3,4-dihydroxyphenyllactic acid with the molecular formula C₁₈H₁₆O₈, first isolated from Rosmarinus officinalis L. in 1958 [1]. This potent polyphenolic compound has gained significant attention due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, antidiabetic, and anticancer activities [1] [2]. RA is predominantly found in plants of the Lamiaceae family, such as rosemary, sage, thyme, oregano, and lemon balm [1]. The global RA market is projected to grow significantly with a compound annual growth rate (CAGR) of 9.1% from 2025 to 2035, expected to reach a market value of US$ 369.7 million by 2035 [3]. This growing demand is driven by RA's applications in pharmaceutical, cosmetic, and food industries, where it serves as a natural alternative to synthetic additives [1] [3].

Traditional methods for RA production face several limitations, including low extraction yields, environmental concerns associated with organic solvent use, and high production costs [3]. Plant extraction yields are inherently limited as RA content rarely exceeds 1% of dry weight and is influenced by environmental factors, harvest timing, and growth conditions [1]. Furthermore, conventional extraction techniques often require large amounts of solvents, may cause thermal degradation of bioactive compounds, and typically achieve limited extraction efficiency [4]. These challenges have prompted researchers to develop innovative extraction approaches and optimization strategies to improve yield, purity, and sustainability while reducing environmental impact [1] [3] [4].

Table 1: Key Characteristics of this compound

| Property | Description |

|---|---|

| Chemical Formula | C₁₈H₁₆O₈ |

| IUPAC Name | (2R)-3-(3,4-Dihydroxyphenyl)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]propanoic acid |

| Molecular Weight | 360.32 g/mol |

| Main Sources | Rosemary, Sage, Lemon Balm, Oregano, Thyme |

| Solubility | Polar solvents (water, ethanol, methanol); low solubility in apolar solvents |

| Stability | Sensitive to high temperatures, light, and prolonged oxidation |

| Bioactivities | Antioxidant, anti-inflammatory, antimicrobial, anticancer, antidiabetic, neuroprotective |

Extraction Techniques and Performance Comparison

Extraction Method Overview

Various extraction techniques have been developed and optimized for efficient this compound recovery from plant materials, particularly rosemary. Conventional methods like stirring extraction (STE) and Soxhlet extraction have been widely used but present limitations in efficiency, solvent consumption, and potential compound degradation [5] [6]. Green extraction technologies have emerged as sustainable alternatives, offering reduced environmental impact, lower solvent consumption, and enhanced extraction efficiency. These include supercritical fluid extraction, ultrasound-assisted extraction (both probe and bath systems), pulsed electric field extraction, and deep eutectic solvent extraction [1] [4] [5]. Each method exhibits distinct advantages and limitations, making them suitable for different applications and scales of production.

The performance of extraction techniques is typically evaluated based on several parameters, including total polyphenol content (TPC), This compound yield, antioxidant activity (measured by FRAP and DPPH assays), and extraction time. Studies have demonstrated that the choice of extraction method significantly impacts both the quantity and quality of extracted RA. For instance, Soxhlet extraction has been reported to yield exceptionally high concentrations of this compound (33,491.33 ± 86.29 µg/g) along with other valuable compounds like carnosic acid and carnosol [6]. However, this method requires substantial solvent volumes and extended extraction times, which may limit its industrial applicability [6].

Comparative Performance Analysis

Table 2: Extraction Performance Metrics Across Different Techniques

| Extraction Method | Total Polyphenol Content (mg GAE/g dw) | RA Yield (mg/g DM) | Antioxidant Activity (FRAP, μmol AAE/g dw) | Key Advantages | Optimal Conditions |

|---|---|---|---|---|---|

| Soxhlet Extraction | N/A | 33.49 [6] | N/A | High yield, comprehensive compound extraction | Methanol, extended time |

| Stirring Extraction (STE) | 19 [5] | Varies with solvent | 162 [5] | Simple setup, scalable | Water/ethanol, optimized ratio |

| Ultrasound Bath-Assisted | 17 [5] | Varies with solvent | 146 [5] | Improved kinetics, moderate efficiency | Controlled time/temperature |

| Ultrasound Probe-Assisted | 16 [5] | Varies with solvent | 128 [5] | Enhanced mass transfer | Optimized amplitude/duration |

| Pulsed Electric Field | 12 [5] | Varies with solvent | 102 [5] | Minimal heat, cell disruption | Specific field strength |

| Supercritical CO₂ | N/A | 3.43 (5.78 with Soxhlet coupling) [1] | N/A | Selective, solvent-free, tunable solubility | 150 bar, 80°C, 15% ethanol |

| Deep Eutectic Solvents | 18.50 [4] | Varies with DES composition | 88-92% inhibition [4] | Green, designable solvents | Ultrasonic assistance |